molecular formula C13H15F4N B13592649 4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine

4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine

Cat. No.: B13592649
M. Wt: 261.26 g/mol
InChI Key: FHIQLAVECCICKI-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine is an organic compound that features a piperidine ring substituted with a benzyl group containing fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzyl bromide with piperidine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl piperidine derivatives.

Scientific Research Applications

4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzyl bromide
  • 3-Fluoro-4-(trifluoromethyl)benzyl bromide
  • 4-Chloro-2-(trifluoromethyl)benzyl bromide
  • 3,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

4-(2-Fluoro-5-(trifluoromethyl)benzyl)piperidine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H15F4N

Molecular Weight

261.26 g/mol

IUPAC Name

4-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidine

InChI

InChI=1S/C13H15F4N/c14-12-2-1-11(13(15,16)17)8-10(12)7-9-3-5-18-6-4-9/h1-2,8-9,18H,3-7H2

InChI Key

FHIQLAVECCICKI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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